molecular formula C9H13NO B1599730 Benzenamine, N,N,4-trimethyl-, N-oxide CAS No. 825-85-4

Benzenamine, N,N,4-trimethyl-, N-oxide

Cat. No. B1599730
CAS RN: 825-85-4
M. Wt: 151.21 g/mol
InChI Key: NALMPLUMOWIVJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzenamine, N,N,4-trimethyl-, N-oxide consists of a benzene ring with three methyl groups attached to the nitrogen atom. The N-oxide functionality (N⁺-O⁻) is formed by oxidation of the nitrogen atom. The compound’s 3D structure can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts around 11.7°C .

Scientific Research Applications

Photoconductive Properties

  • Benzenamine derivatives like N,N-bis(4-methylphenyl)-4-benzenamine have been explored for their photoconductive properties. These substances are effective charge transfer materials, useful in the fabrication of photoreceptor cells. The synthesized compounds have shown promising results in terms of charge acceptance and photosensitivity (Cao Xiao-dan, 2003).

Organic Solar Cell Applications

  • Derivatives like 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) are used in organic solar cells. They have been found to enhance the material quality and improve device properties, demonstrating their potential in renewable energy technologies (S. Sachdeva et al., 2018).

Photopolymerization

  • Certain pyridinium benzo[a]phenazine-5-oxide derivatives, which are related to benzenamine, have been used as photosensitisers in photopolymerization processes. These compounds are effective in initiating free radical polymerization under visible light, indicating their utility in polymer science and material engineering (K. Podemska et al., 2014).

Electrochemical Synthesis and Applications

  • The electrochemical synthesis of polymers based on benzenamine derivatives has been studied for their potential applications. These synthesized polymers, like poly(4-(2-furyl) benzenamine), exhibit electrochromic properties and corrosion protection, making them valuable in various industrial applications (Leyla Shahhosseini et al., 2015).

Antibacterial Activity

  • Some benzenamine derivatives, such as N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, have shown moderate antibacterial activity. This highlights their potential in the development of new antibacterial agents or additives in pharmaceuticals (Jian Li et al., 2009).

Photovoltaic Materials

  • Star-shaped molecules based on triphenylamine and benzo[1,2,5]thiadiazol, linked to benzenamine, have been synthesized for use in organic solar cells. These materials have shown promising results in terms of power conversion efficiency, indicating their potential in the field of photovoltaics (Guanglong Wu et al., 2009).

properties

IUPAC Name

N,N,4-trimethylbenzeneamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALMPLUMOWIVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883248
Record name Benzenamine, N,N,4-trimethyl-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, N,N,4-trimethyl-, N-oxide

CAS RN

825-85-4
Record name N,N-Dimethyl-p-toluidine N-oxide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N,4-trimethyl-, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N,4-trimethyl-, N-oxide
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Record name Benzenamine, N,N,4-trimethyl-, N-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, N,N,4-trimethyl-, N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Scheel, M Kleber, J Kreutz, E Lehringer… - Regulatory Toxicology …, 2011 - Elsevier
Extensive research has been conducted over the past decades to develop alternatives to the rabbit eye irritation test (Draize test) used in a regulatory context to assess eye irritation …
Number of citations: 65 www.sciencedirect.com
WL End - Signal - productfinder.walterscheid.com
Skin irritation Category 2 H315 Causes skin irritation. Serious eye damage Category 1 H318 Causes serious eye damage. Skin sensitizer Category 1 H317 May cause an allergic skin …
Number of citations: 267 productfinder.walterscheid.com

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